molecular formula C26H22N2O3 B330295 METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B330295
M. Wt: 410.5 g/mol
InChI Key: RDVYQQKYRJOQMS-UHFFFAOYSA-N
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Description

METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a unique structure that combines a quinoline moiety with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Formation of the Benzoate Ester: The final step involves the esterification of the quinoline derivative with methyl 4-aminobenzoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the ester group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or aminated quinoline derivatives.

Scientific Research Applications

METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used as a fluorescent probe in biological imaging due to its strong fluorescence.

    Industrial Applications: It is used in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets:

    DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Enzyme Inhibition: By inhibiting topoisomerase enzymes, the compound can prevent the proliferation of cancer cells, making it a potential anti-cancer agent.

    Fluorescence: The quinoline moiety in the compound is responsible for its strong fluorescence, making it useful in biological imaging.

Comparison with Similar Compounds

METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can be compared with other similar compounds:

    This compound: This compound has similar structural features but may differ in the position or type of substituents on the quinoline or benzoate moieties.

    Quinoline Derivatives: Compounds like 2-phenylquinoline or 4-methylquinoline share the quinoline core but have different substituents, leading to variations in their chemical and biological properties.

    Benzoate Esters: Compounds like methyl 4-aminobenzoate or ethyl 4-aminobenzoate share the benzoate ester group but differ in the alkyl chain length or additional substituents.

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 4-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H22N2O3/c1-16-8-9-19(14-17(16)2)24-15-22(21-6-4-5-7-23(21)28-24)25(29)27-20-12-10-18(11-13-20)26(30)31-3/h4-15H,1-3H3,(H,27,29)

InChI Key

RDVYQQKYRJOQMS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC)C

Origin of Product

United States

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